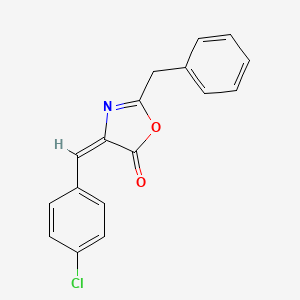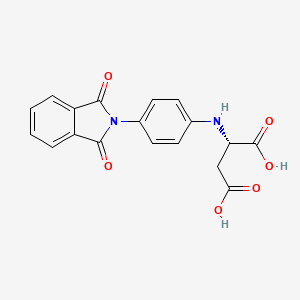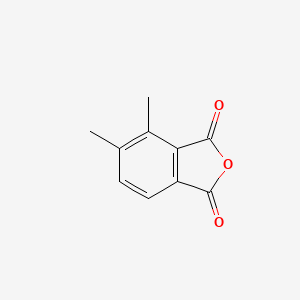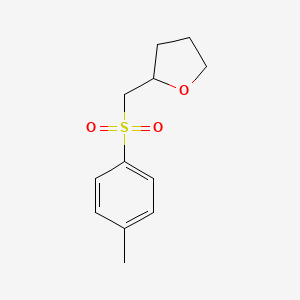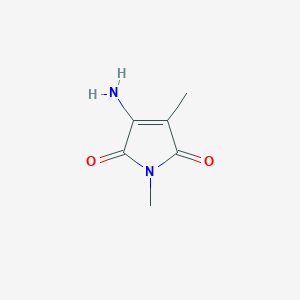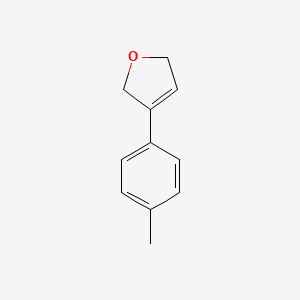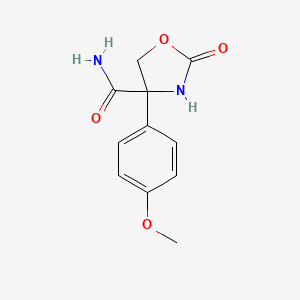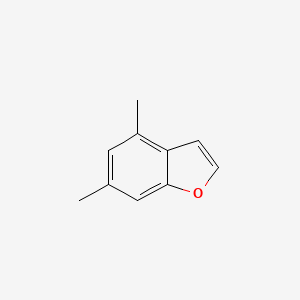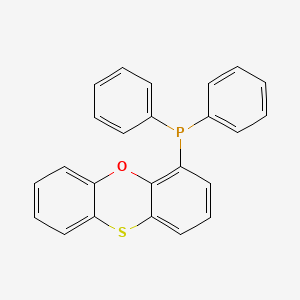
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 3-pyridylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired oxazoline ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxazoline ring to an oxazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include oxazolone derivatives, oxazolidine derivatives, and various substituted aromatic compounds.
Applications De Recherche Scientifique
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-2-yl)-4,5-dihydrooxazol-4-ol
- Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-4-yl)-4,5-dihydrooxazol-4-ol
- Trans-5-(2,4-dimethoxyphenyl)-2-(quinolin-3-yl)-4,5-dihydrooxazol-4-ol
Uniqueness
Trans-5-(2,4-dimethoxyphenyl)-2-(pyridin-3-yl)-4,5-dihydrooxazol-4-ol is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C16H16N2O4 |
|---|---|
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
(4R,5R)-5-(2,4-dimethoxyphenyl)-2-pyridin-3-yl-4,5-dihydro-1,3-oxazol-4-ol |
InChI |
InChI=1S/C16H16N2O4/c1-20-11-5-6-12(13(8-11)21-2)14-15(19)18-16(22-14)10-4-3-7-17-9-10/h3-9,14-15,19H,1-2H3/t14-,15-/m1/s1 |
Clé InChI |
XQUJNRKGROLCPB-HUUCEWRRSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)[C@@H]2[C@H](N=C(O2)C3=CN=CC=C3)O)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C2C(N=C(O2)C3=CN=CC=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)
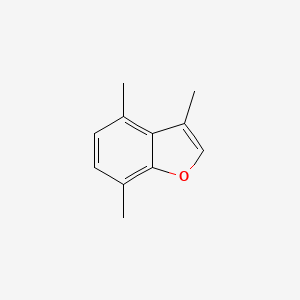
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
